molecular formula C6H2F4IN B1408464 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine CAS No. 1227517-00-1

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B1408464
CAS No.: 1227517-00-1
M. Wt: 290.98 g/mol
InChI Key: PSHDDJYTQJYFRF-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine typically involves the introduction of fluorine, iodine, and trifluoromethyl groups onto a pyridine ring. One common method is the halogen exchange reaction, where a precursor pyridine compound is treated with appropriate halogenating agents under controlled conditions. For example, 2-chloro-6-(trifluoromethyl)pyridine can be converted to its 3-iodo derivative using lithium diisopropylamide (LDA) and iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions, utilizing efficient and cost-effective reagents and catalysts. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with conditions tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-fluoro-4-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDDJYTQJYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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